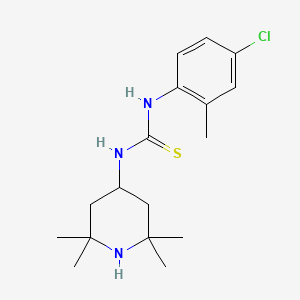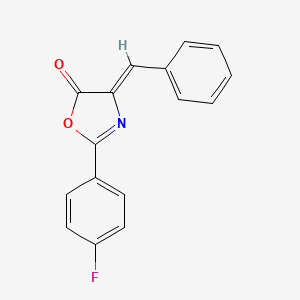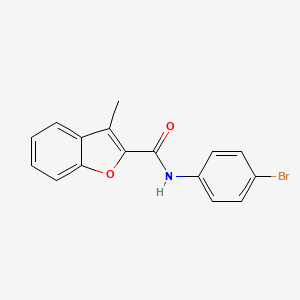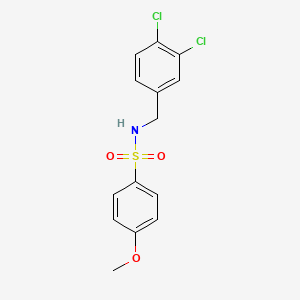
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as CPPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPHC is a hydrazine derivative that has been synthesized and studied for its various biological activities. In
Mécanisme D'action
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the expression of inflammatory cytokines and enzymes, which makes it a potential treatment for inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which makes it a potential treatment for various inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various biological activities. However, N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has some limitations as well. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized using a simple two-step method. In the first step, 4-chlorobenzaldehyde is reacted with 3-phenylpropanoic acid in the presence of thionyl chloride to produce 4-chloro-α,α-diphenyl-3-(phenylpropanoyl)acrolein. In the second step, the resulting compound is reacted with hydrazinecarbothioamide in the presence of ethanol to produce N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticonvulsant, anti-inflammatory, and anti-cancer activities. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied as a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULYHSYGRYOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)